3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole
Description
3-{[4-(Ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole is a synthetic indole derivative featuring a piperazine core substituted with an ethylsulfonyl group at the 4-position and a methylene linker to the 3-position of the indole scaffold. The ethylsulfonyl group is hypothesized to enhance binding affinity and metabolic stability compared to other substituents, as seen in related compounds .
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H21N3O2S/c1-2-21(19,20)18-9-7-17(8-10-18)12-13-11-16-15-6-4-3-5-14(13)15/h3-6,11,16H,2,7-10,12H2,1H3 |
InChI Key |
UGDXULWJCGUUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of the indole derivative with a piperazine derivative under basic conditions.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced via sulfonylation reactions. This involves the reaction of the piperazine-indole intermediate with an ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine or indole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), Alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Reduced piperazine or indole derivatives
Substitution: Halogenated or alkylated indole/piperazine derivatives
Scientific Research Applications
3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Comparative Data for Indole-Piperazine Derivatives
Key Observations :
- Synthetic Feasibility : Phenyl and chlorophenyl derivatives (3a, 3d) exhibit moderate yields (47–49%), while meta- and para-chlorophenyl analogs (3e, 3f) show lower yields (21–26%), likely due to steric and electronic effects during synthesis .
- Receptor Selectivity : The ethylsulfonyl group may confer distinct receptor-binding properties compared to chlorophenyl or hydroxy-substituted analogs like L-741,626, which selectively antagonize D2 receptors .
Role of Piperazine Modifications in Urea Derivatives
describes a series of urea-linked thiazol-piperazine-indole hybrids (Compounds 11a–11o). While structurally distinct, these compounds demonstrate that piperazine substitutions (e.g., hydrazinyl-2-oxoethyl) significantly impact molecular weight (466.2–602.2 g/mol) and yield (83.7–88.9%). Although their biological targets differ from the ethylsulfonyl-indole compound, this evidence underscores the versatility of piperazine modifications in tuning pharmacokinetic properties .
Discussion and Implications
- BACE1 Inhibition : Sulfonyl-containing analogs (e.g., Compound 8) outperform benzyl or aryl ether derivatives, suggesting that 3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole may exhibit potent enzyme inhibition .
- Receptor Selectivity : Substituent polarity and steric bulk (e.g., ethylsulfonyl vs. chlorophenyl) likely influence target engagement, as seen in the D2 selectivity of L-741,626 .
- Synthetic Optimization : Lower yields in chlorophenyl analogs (3e, 3f) highlight challenges in introducing electron-withdrawing groups, necessitating refined synthetic protocols .
Biological Activity
3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including details on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 293.3846 g/mol
- CAS Number : 6034-47-5
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents, with limited water solubility
Antimicrobial Properties
3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole has shown promising antimicrobial activity against a range of bacterial and fungal strains. Research indicates that it exhibits:
- Bactericidal Activity : Effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 µM depending on the strain .
- Antifungal Activity : Demonstrated activity against Candida species, surpassing fluconazole in some cases, indicating potential as an antifungal agent .
The compound's mechanism appears multifaceted:
- Protein Synthesis Inhibition : Similar to other antimicrobial agents, it disrupts protein synthesis pathways, leading to cell death .
- Biofilm Disruption : Exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating chronic infections where biofilms are prevalent .
Study 1: Efficacy Against MRSA Biofilms
A recent study evaluated the efficacy of 3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole against MRSA biofilms. The results indicated:
- Biofilm Inhibition Concentration (MBIC) : Ranged from 62.216 to 124.432 µg/mL.
- Biofilm Eradication Concentration (MBEC) : Required higher concentrations (124.432 to 248.863 µg/mL) for effective eradication compared to standard treatments like ciprofloxacin .
Study 2: Antifungal Action Against Candida albicans
In vitro tests demonstrated that the compound inhibited the formation of C. albicans biofilms without affecting planktonic cells, suggesting a unique mechanism possibly involving quorum sensing pathways . The MIC for C. albicans was reported between 106.91 and 208.59 µM.
Comparative Analysis of Biological Activities
| Activity Type | Target Organisms | MIC Range (µM) | Notes |
|---|---|---|---|
| Bactericidal | S. aureus, E. faecalis | 15.625 - 125 | Effective against Gram-positive bacteria |
| Antifungal | C. albicans | 106.91 - 208.59 | Surpasses fluconazole in some assays |
| Biofilm Disruption | MRSA | MBIC: 62.216 - 124.432; MBEC: 124.432 - 248.863 | Significant potential for chronic infection treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
